![molecular formula C8H7ClN4O B1393742 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1215727-61-9](/img/structure/B1393742.png)
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 1215727-61-9 . It has a molecular weight of 210.62 . The compound is solid in physical form .
Synthesis Analysis
Two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed, synthesized, and evaluated for cytotoxic activity . The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety (7a-e) and aryl triazole bearing group (11a-e) .Molecular Structure Analysis
The InChI code for 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is 1S/C8H7ClN4O/c9-5-1-2-13-4-6 (8 (14)12-10)11-7 (13)3-5/h1-4H,10H2, (H,12,14) .Physical And Chemical Properties Analysis
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a solid compound . It has a molecular weight of 210.62 . The compound is stored at ambient temperature .Scientific Research Applications
Pharmacology: Antituberculosis Agent Development
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has shown promise in the development of new antituberculosis agents. Its structural analogues have been evaluated for their efficacy against Mycobacterium tuberculosis, with some compounds demonstrating significant reduction in bacterial load in acute TB mouse models .
Oncology: Anticancer Compound Synthesis
Research indicates that derivatives of 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide may possess cytotoxic activities, making them potential candidates for anticancer drug development. Their ability to induce apoptosis, a crucial mechanism in cancer treatment, is particularly valuable .
Material Science: Advanced Functional Materials
In material science, this compound could be utilized as a precursor for synthesizing novel materials with specific electronic or photonic properties. Its molecular structure allows for the creation of complex architectures necessary for advanced functional materials .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide serves as a versatile building block in chemical synthesis. It is used to construct a wide range of heterocyclic compounds, which are essential in various chemical industries .
Biochemistry: Enzyme Inhibition Studies
This compound may be used in biochemistry for studying enzyme inhibition, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Agricultural Research: Pesticide and Herbicide Development
The structural features of 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide make it a candidate for the synthesis of novel pesticides and herbicides. Its potential activity against agricultural pests and weeds is an area of ongoing research .
Environmental Science: Pollutant Degradation
In environmental science, research into the degradation of pollutants often involves compounds like 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide. Its reactivity could be harnessed to break down harmful environmental contaminants .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with various biological targets through different mechanisms . The specific interactions of 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazo[1,2-a]pyridines , it’s likely that this compound could influence multiple pathways
Result of Action
Some imidazo[1,2-a]pyridines have shown potential as anticancer agents, with the ability to induce apoptosis in cancer cells . Whether 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide shares these effects remains to be determined.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFGPESHESDMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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